![molecular formula C18H22N6 B2497858 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-50-2](/img/structure/B2497858.png)
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (also known as TAK-659) is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in the signaling pathways of B-cell receptors (BCRs) and Fc receptors (FcRs).
作用機序
TAK-659 selectively inhibits the activity of spleen tyrosine kinase (SYK), which is a critical component of B-cell receptor and Fc receptor signaling pathways. SYK plays a critical role in the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. Inhibition of SYK by TAK-659 leads to the inhibition of these downstream pathways, resulting in the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 8-10 hours in humans.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its selectivity for SYK, which reduces the potential for off-target effects. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one of the limitations of TAK-659 is its low solubility, which can make it challenging to work with in laboratory experiments.
将来の方向性
There are several future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies, such as BTK inhibitors or PI3K inhibitors, to enhance its anti-tumor activity. Another potential direction is the development of TAK-659 for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective SYK inhibitors, based on the structure of TAK-659, could lead to the development of more effective therapies for B-cell malignancies and autoimmune disorders.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 6-chloronicotinonitrile with tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate. The resulting intermediate is then treated with sodium hydride and 3-bromo-4-cyanopyridine to yield TAK-659. The overall yield of this synthesis method is around 15%.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that TAK-659 is a potent inhibitor of B-cell receptor and Fc receptor signaling, which are critical pathways for the survival and proliferation of B-cells. TAK-659 has been shown to inhibit the growth of various B-cell malignancies, including diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
特性
IUPAC Name |
6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-10-17(22-13-21-15)24-8-6-23(7-9-24)16-5-4-14(11-19)12-20-16/h4-5,10,12-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJMUWNERUGDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
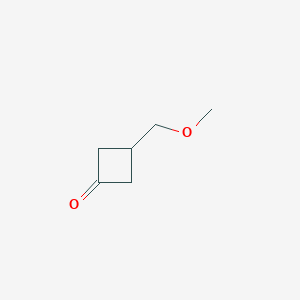
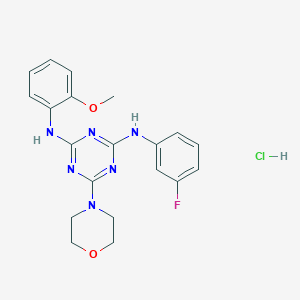
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
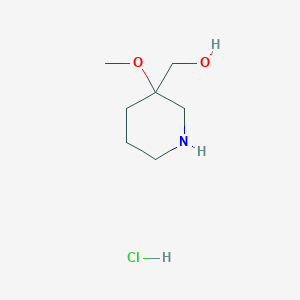
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
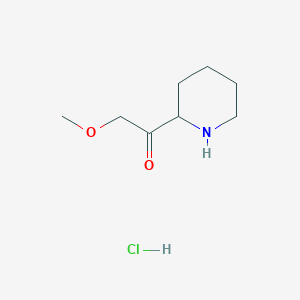
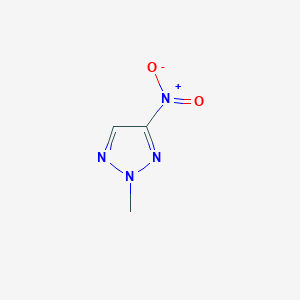
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)